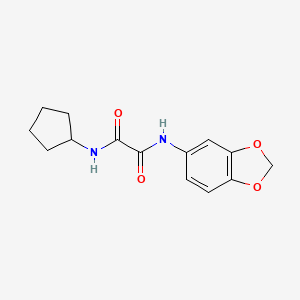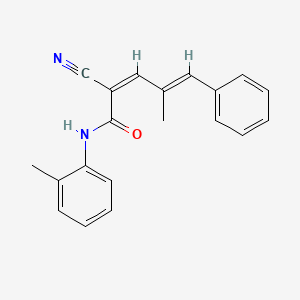
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide is an organic compound that belongs to the class of amides This compound features a cyano group, a methyl group, and phenyl groups attached to a penta-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the penta-2,4-dienamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the cyano group: This can be done via a nucleophilic substitution reaction using a suitable cyanating agent.
Addition of the phenyl groups: This can be achieved through a Friedel-Crafts alkylation reaction using benzene or a substituted benzene.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, such compounds can be investigated for their potential pharmacological properties. They may exhibit activity against certain biological targets, making them candidates for drug development.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide: Similar compounds may include other cyano-substituted amides or dienamides with different substituents.
Comparison: Compared to other similar compounds, this compound may exhibit unique properties due to the specific arrangement of its functional groups
Properties
IUPAC Name |
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15(12-17-9-4-3-5-10-17)13-18(14-21)20(23)22-19-11-7-6-8-16(19)2/h3-13H,1-2H3,(H,22,23)/b15-12+,18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKDZZHHANBOW-MNPLYOLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC(=CC2=CC=CC=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
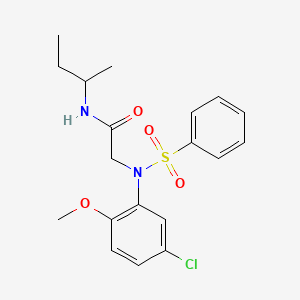
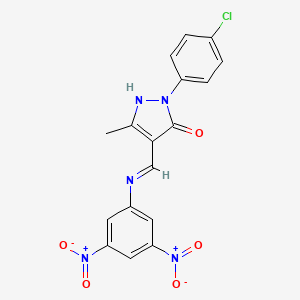
![1-(4-Fluorophenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)
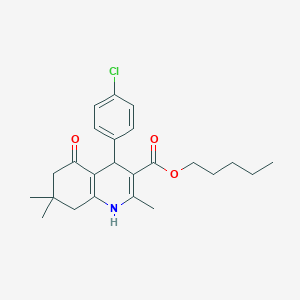
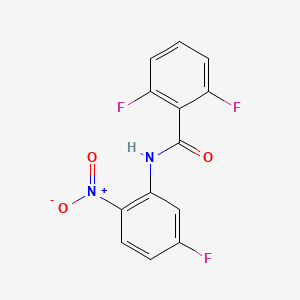
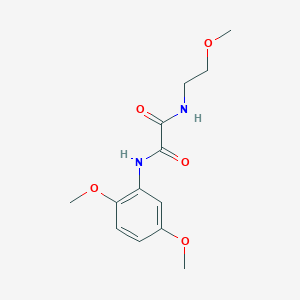
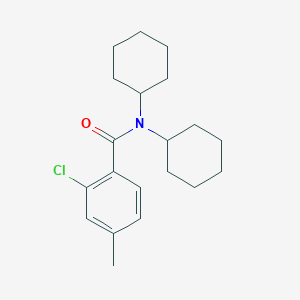

![11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4978004.png)
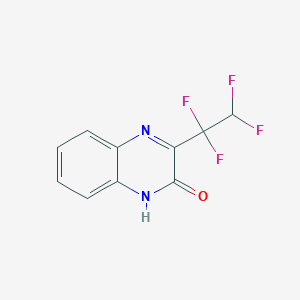
![4-[4-(allyloxy)phenyl]-3-buten-2-one](/img/structure/B4978012.png)
![(5Z)-3-Cyclohexyl-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4978013.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4978034.png)
